2-(5-Nitrofuran-2-amido)benzoic acid
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Overview
Description
2-(5-Nitrofuran-2-amido)benzoic acid is a chemical compound with the molecular formula C12H8N2O6 and a molecular weight of 276.21 g/mol . It is known for its applications in various scientific fields due to its unique chemical structure, which includes a nitrofuran moiety and a benzoic acid group.
Mechanism of Action
Target of Action
It is known that nitrofuran derivatives, such as nitrofural, are effective against both gram-negative and gram-positive bacteria . They are used for treating superficial wounds, burns, ulcers, and skin infections .
Mode of Action
The exact mechanism of action of 2-(5-Nitrofuran-2-amido)benzoic acid is unknown. Nitrofural, a related compound, is known to inhibit several bacterial enzymes, especially those involved in the aerobic and anaerobic degradation of glucose and pyruvate . This activity is believed to affect pyruvate dehydrogenase, citrate synthetase, malate dehydrogenase, glutathione reductase, and pyruvate decarboxylase .
Biochemical Pathways
Nitrofural is known to inhibit enzymes involved in the degradation of glucose and pyruvate, which are key components of the glycolysis and citric acid cycle . The inhibition of these pathways can disrupt the energy production of the bacteria, leading to their death .
Result of Action
Based on the mode of action of nitrofural, it can be inferred that the compound may lead to the death of bacteria by disrupting their energy production pathways .
Preparation Methods
The synthesis of 2-(5-Nitrofuran-2-amido)benzoic acid typically involves the reaction of 5-nitrofuran-2-carboxylic acid with 2-aminobenzoic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane . The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
2-(5-Nitrofuran-2-amido)benzoic acid undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(5-Nitrofuran-2-amido)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
2-(5-Nitrofuran-2-amido)benzoic acid can be compared with other nitrofuran compounds such as:
Nitrofurazone: Used as a topical antibacterial agent.
Nitrofurantoin: Used for the treatment of urinary tract infections.
Furazolidone: Used for bacterial diarrhea and Helicobacter pylori infections.
The uniqueness of this compound lies in its specific structure, which combines the properties of both nitrofuran and benzoic acid, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-[(5-nitrofuran-2-carbonyl)amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O6/c15-11(9-5-6-10(20-9)14(18)19)13-8-4-2-1-3-7(8)12(16)17/h1-6H,(H,13,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOVABYPJWOIWLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=O)C2=CC=C(O2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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